2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL
Description
2,4,4,6-Tetramethyltricyclo[6.4.0.0²,⁷]dodecan-3-OL is a tricyclic sesquiterpene alcohol characterized by a complex fused-ring system with methyl substituents at positions 2, 4 (two methyl groups), and 6, along with a hydroxyl group at position 2. Its molecular formula is C₁₆H₂₈O, and its structure features a dodecane backbone fused into three rings (tricyclo[6.4.0.0²,⁷]) .
Properties
CAS No. |
97890-10-3 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2,2,4,8b-tetramethyl-1,3,4,4a,4b,5,6,7,8,8a-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-9-15(2,3)14(17)16(4)12-8-6-5-7-11(12)13(10)16/h10-14,17H,5-9H2,1-4H3 |
InChI Key |
MXCYLKRANYTTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(C1C3C2CCCC3)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tricyclic structure.
Substitution: Methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and tricyclic structure play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, leading to potential therapeutic effects or other biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,4,4,6-tetramethyltricyclo[6.4.0.0²,⁷]dodecan-3-OL can be better understood through comparisons with related tricyclic sesquiterpenes and alcohols. Below is a detailed analysis:
Structural Analogues
(1S,2S,3S,5S,8S,9S)-2,3,5,9-Tetramethyltricyclo[6.3.0.0¹,⁵]undecan-2-ol (Compound 5)
- Structure : Shares a tricyclic backbone (tricyclo[6.3.0.0¹,⁵]) but with a smaller undecane system (11-membered vs. 12-membered in the target compound). Methyl groups are at positions 2, 3, 5, and 9, with a hydroxyl group at position 2 .
- Bioactivity : Exhibited moderate anti-inflammatory activity (IC₅₀ = 12.5 μM) and weak antimycobacterial effects (MIC = 64 μg/mL) .
- Key Difference : The reduced ring size and altered methyl/hydroxyl positions likely contribute to lower steric hindrance and distinct interaction with biological targets compared to the target compound.
2,2,7,7-Tetramethyltricyclo[6.2.1.0¹,⁶]undec-5-en-4-one
- Structure : Features a tricyclo[6.2.1.0¹,⁶] system with conjugated double bonds (undec-5-en-4-one) and ketone functionality. Methyl groups are at positions 2 and 7 .
- Key Difference : The presence of a ketone instead of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and receptor binding. The unsaturated bond introduces rigidity, altering conformational flexibility.
3,5,5,7-Tetramethyltricyclo[6.4.0.0²,⁷]dodecan-3-ol Structure: A positional isomer of the target compound, with methyl groups at positions 3, 5 (two groups), and 7, and a hydroxyl group at position 3 .
Pharmacological and Physicochemical Properties
Conformational Analysis
The puckering of the tricyclic system in 2,4,4,6-tetramethyltricyclo[6.4.0.0²,⁷]dodecan-3-OL can be analyzed using Cremer-Pople ring-puckering coordinates . However, steric hindrance from the 4,4-dimethyl groups may restrict rotational freedom, a feature absent in analogues like 3,5,5,7-tetramethyltricyclo[6.4.0.0²,⁷]dodecan-3-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
